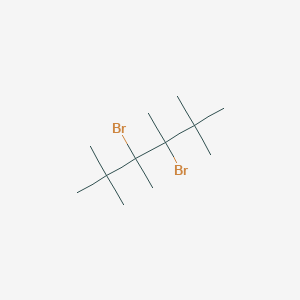
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is an organic compound with the molecular formula C12H24Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to a hexane backbone that is heavily substituted with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane typically involves the bromination of 2,2,3,4,5,5-hexamethylhexane. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like light or heat. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to ensure the selective addition of bromine atoms to the desired positions on the hexane backbone .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of advanced brominating agents and catalysts can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, sodium alkoxide (NaOR) for alkoxide substitution, and ammonia (NH3) for amine substitution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: The major products are the corresponding substituted hexanes.
Elimination: The major products are alkenes with varying degrees of substitution.
Oxidation and Reduction: The products depend on the specific conditions and reagents used, ranging from alcohols to alkanes.
科学的研究の応用
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a model compound for studying the effects of brominated hydrocarbons.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants
作用機序
The mechanism of action of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, where they act as electrophiles and react with nucleophiles in the target molecules. This can lead to the formation of new bonds and the modification of the target molecules’ structure and function .
類似化合物との比較
Similar Compounds
2,2,3,4,5,5-Hexamethylhexane: The parent compound without bromine atoms.
3,4-Dichloro-2,2,3,4,5,5-hexamethylhexane: A similar compound with chlorine atoms instead of bromine.
3,4-Diiodo-2,2,3,4,5,5-hexamethylhexane: A similar compound with iodine atoms instead of bromine.
Uniqueness
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and interactions with other molecules. Additionally, bromine atoms are less reactive than iodine atoms, making the compound more stable under certain conditions .
特性
CAS番号 |
65734-19-2 |
|---|---|
分子式 |
C12H24Br2 |
分子量 |
328.13 g/mol |
IUPAC名 |
3,4-dibromo-2,2,3,4,5,5-hexamethylhexane |
InChI |
InChI=1S/C12H24Br2/c1-9(2,3)11(7,13)12(8,14)10(4,5)6/h1-8H3 |
InChIキー |
HZLJDXVTFWVEEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(C(C)(C(C)(C)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
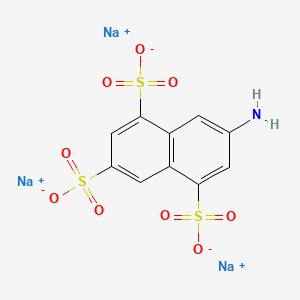
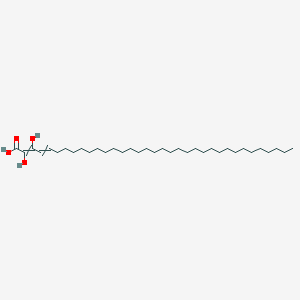
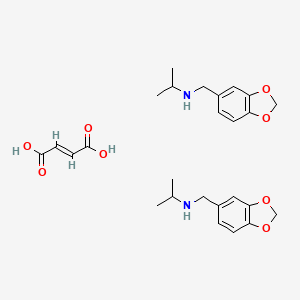
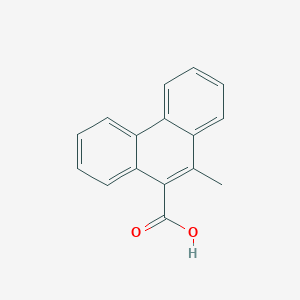
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
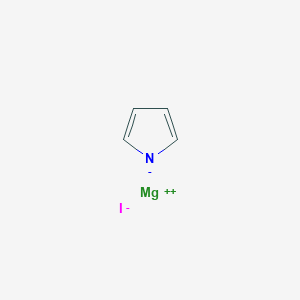
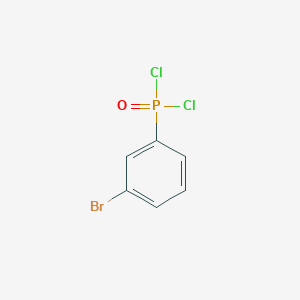
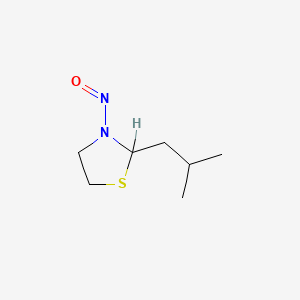
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
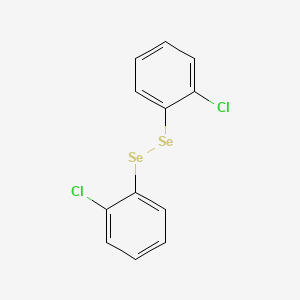
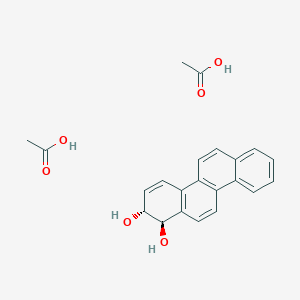
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
